molecular formula C12H11NO2 B367074 1-Allyl-5-methyl-1H-indole-2,3-dione CAS No. 63725-89-3

1-Allyl-5-methyl-1H-indole-2,3-dione

Cat. No. B367074
CAS RN: 63725-89-3
M. Wt: 201.22g/mol
InChI Key: DFBDQTRYHJCVSP-UHFFFAOYSA-N
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Description

“1-Allyl-5-methyl-1H-indole-2,3-dione” is a compound that belongs to the class of indoles . Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine .


Synthesis Analysis

The synthesis of 1,2,3-trisubstituted indoles, which includes “this compound”, has been developed based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H7NO2 . It has a molecular weight of 161.16 g/mol . The exact mass is 161.047679 g/mol .


Chemical Reactions Analysis

The Fischer indolisation and indole N-alkylation are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers . Indole N-alkylation is rapid (commonly < 1 hour) and whilst Fischer indolisation displays more varied reaction rate, use of microwave irradiation often leads to short reaction times (<10 minutes) .

Mechanism of Action

The mechanism of action of AMID is not fully understood, but it is believed to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. It has also been found to interact with DNA, leading to changes in gene expression.
Biochemical and Physiological Effects:
AMID has been found to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce inflammation. It has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects. In vivo studies have shown that AMID can reduce tumor growth in animal models.

Advantages and Limitations for Lab Experiments

AMID has several advantages for lab experiments, including its high yield and low cost of synthesis. It is also stable under various conditions, making it suitable for long-term storage. However, AMID has some limitations, including its low solubility in water, which can make it challenging to work with in aqueous environments.

Future Directions

There are several future directions for AMID research. One area of interest is its potential as an anti-cancer agent, with further studies needed to determine its efficacy in various cancer types. Additionally, research is needed to determine the optimal dosage and administration route for AMID. Another area of interest is its potential as a material for organic electronics, with further studies needed to determine its suitability for various applications. Overall, AMID has promising potential for various scientific research applications, and further studies are needed to fully understand its properties and potential.

Synthesis Methods

The synthesis of AMID can be achieved through various methods, including the reaction of 5-methyl-1H-indole-2,3-dione with allyl bromide in the presence of a base. Another method involves the reaction of 5-methyl-1H-indole-2,3-dione with allyl alcohol in the presence of a catalyst. The yield of AMID obtained from these methods is typically high, making it a cost-effective option for research purposes.

Scientific Research Applications

AMID has been found to have various scientific research applications due to its unique properties. It has been studied for its potential as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells. Additionally, AMID has been studied for its potential as an anti-inflammatory agent, with promising results. It has also been studied for its potential as a material for organic electronics, due to its high charge carrier mobility and stability.

properties

IUPAC Name

5-methyl-1-prop-2-enylindole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-3-6-13-10-5-4-8(2)7-9(10)11(14)12(13)15/h3-5,7H,1,6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFBDQTRYHJCVSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2=O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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